3-(chloromethyl)-1-ethyl-1H-pyrazole
Overview
Description
The compound "3-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including agriculture and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Similarly, the synthesis of densely functionalized pyrazole derivatives, such as 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was performed through specification and transamidation of ester-functionalized pyrazoles . These methods demonstrate the versatility and efficiency of synthesizing pyrazole compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the conformation and supramolecular architecture of these compounds . The structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using various spectroscopic techniques, confirming its structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. An unexpected reaction involving ANRORC rearrangement was observed when ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacted with thiourea, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under neutral or basic conditions yields macrocyclic compounds with pyrazole groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a pyrazole derivative containing a trichloro-ethoxycarbonylaminoethyl group was composed of dimers linked by hydrogen bonds . The optical properties of novel pyrazole derivatives were characterized by their absorption and emission spectra, which were influenced by substituent groups on the pyrazole moiety .
Scientific Research Applications
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Chloromethane Production and Use
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application : Chloromethane is produced by reacting methanol with hydrogen chloride .
- Results or Outcomes : Chloromethane was formerly utilized as a refrigerant . It is rarely present in consumer products .
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Efficient Chloromethylation of Aromatic Compounds
- Application Summary : An efficient and convenient method for the chloromethylation of aromatic compounds has been developed . This method uses a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .
- Methods of Application : The reaction involves treating a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .
- Results or Outcomes : This method affords the corresponding chloromethyl derivatives in good to excellent yields .
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Chloromethane Production and Use
- Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application : Chloromethane is produced by reacting methanol with hydrogen chloride .
- Results or Outcomes : Chloromethane was formerly utilized as a refrigerant . It is rarely present in consumer products .
-
Epichlorohydrin Production and Use
- Application Summary : Epichlorohydrin is an organochlorine compound and an epoxide. Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
- Methods of Application : Epichlorohydrin is produced from propylene through a multi-step process that involves the creation of a chlorohydrin intermediate .
- Results or Outcomes : Epichlorohydrin is a versatile compound used in the production of a wide variety of products, including epoxy resins, synthetic glycerin, and textiles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKEYVZGCCFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-ethyl-1H-pyrazole | |
CAS RN |
1172973-66-8 | |
Record name | 3-(chloromethyl)-1-ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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